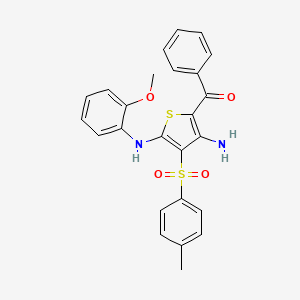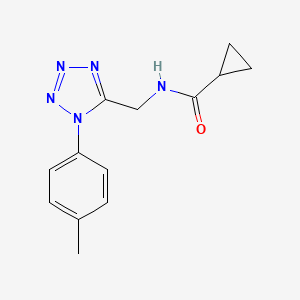
4-(3-Phenylmethoxycyclobutanecarbonyl)morpholine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Phenylmethoxycyclobutanecarbonyl)morpholine-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that belongs to the class of morpholine derivatives. This compound has potential applications in various fields, including medicinal chemistry, pharmaceuticals, and organic synthesis. In
Mecanismo De Acción
The mechanism of action of 4-(3-Phenylmethoxycyclobutanecarbonyl)morpholine-3-carbonitrile is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. It has also been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to reduce inflammation in animal models. In addition, it has been reported to have low toxicity and good bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3-Phenylmethoxycyclobutanecarbonyl)morpholine-3-carbonitrile in lab experiments include its high yield and purity, low toxicity, and good bioavailability. However, its limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.
Direcciones Futuras
There are several future directions for research on 4-(3-Phenylmethoxycyclobutanecarbonyl)morpholine-3-carbonitrile. These include:
1. Further studies to understand its mechanism of action.
2. Studies to explore its potential applications in other fields, such as neuroscience and immunology.
3. Studies to optimize its synthesis method to improve yield and purity.
4. Studies to explore its potential as a drug delivery system.
5. Studies to explore its potential as a scaffold for the development of new drugs.
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its synthesis method has been reported in the literature, and it has been studied for its potential as an anticancer and anti-inflammatory agent. Further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.
Métodos De Síntesis
The synthesis of 4-(3-Phenylmethoxycyclobutanecarbonyl)morpholine-3-carbonitrile involves the reaction of morpholine with 3-phenyl-2-propenoyl chloride in the presence of a base. The resulting intermediate is then treated with cyanide to obtain the final product. This synthesis method has been reported in the literature and has been successfully used to obtain the compound in high yield and purity.
Aplicaciones Científicas De Investigación
4-(3-Phenylmethoxycyclobutanecarbonyl)morpholine-3-carbonitrile has potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its potential as an anticancer agent. It has been reported to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been studied for its potential as an anti-inflammatory agent. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Propiedades
IUPAC Name |
4-(3-phenylmethoxycyclobutanecarbonyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c18-10-15-12-21-7-6-19(15)17(20)14-8-16(9-14)22-11-13-4-2-1-3-5-13/h1-5,14-16H,6-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUYSQFWIAKZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2CC(C2)OCC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2597277.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2597282.png)

![Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2597285.png)
![3,4-dimethoxy-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2597286.png)


![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-acetylphenyl)acetamide](/img/structure/B2597290.png)

![9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B2597294.png)

![1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2597297.png)